Dinoseb-trolamine

説明

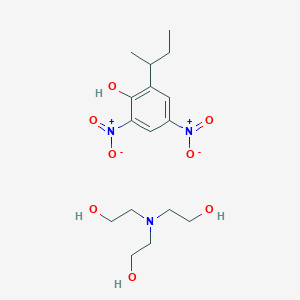

Dinoseb-trolamine, also known as 2-sec-butyl-4,6-dinitrophenol triethanolamine salt, is a derivative of dinoseb . It was used as a herbicide for post-emergence weed control in a variety of crops including cereals, vegetables, and some soft fruit .

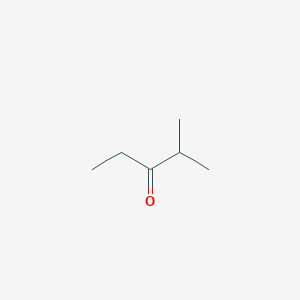

Molecular Structure Analysis

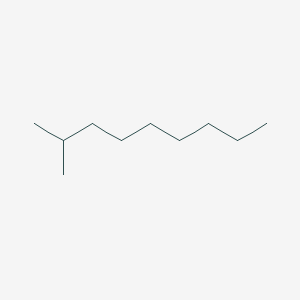

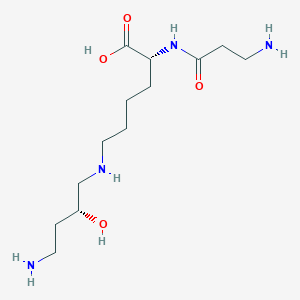

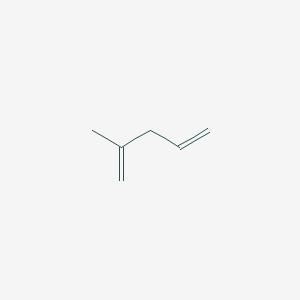

The molecular formula of Dinoseb-trolamine is C16H27N3O8 . The IUPAC name is (RS)-2-sec-butyl-4,6-dinitrophenol - 2,2′,2″-nitrilotriethanol or tris(2-hydroxyethyl)ammonium (RS)-2-sec-butyl-4,6-dinitrophenolate .

Chemical Reactions Analysis

Dinoseb, a related compound, has been studied for its degradation in aqueous suspension of Titania under UV light irradiation . The degradation kinetics were influenced by various conditions such as substrate concentration, type of catalyst, catalyst dosage, pH, and light intensity .

Physical And Chemical Properties Analysis

Dinoseb-trolamine has a molecular weight of 389.40 g/mol . It is a derivative of Dinoseb, which appears as an orange-brown viscous liquid or orange-brown solid with a pungent odor .

科学的研究の応用

Herbicide Efficacy and Plant Response

- Soybean and Weed Response : Dinoseb has been studied for its effects on soybean and weed control. It showed varying degrees of effectiveness in controlling broadleaf weeds and impacted soybean injury and yield depending on application rate and growth stage (Baldwin & Frans, 1972).

Dinoseb and Photosynthesis Inhibition

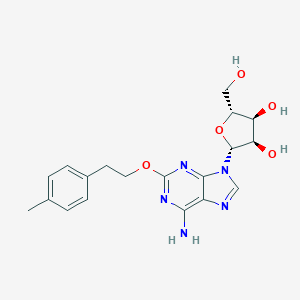

- Inhibition of Photosystem II Electron Transfer : Research on the cyanobacterium Synechocystis sp. PCC 6803 revealed that dinoseb inhibits photosystem II electron transfer, similar to other herbicides. It also plays a role in resistance to other nitrophenolic herbicides and the cell inhibitor metronidazole (Elanskaya et al., 1998).

Soil Remediation

- Remediating Dinoseb-contaminated Soil : Zerovalent iron (Fe(0)) has been identified as an effective method for remediating dinoseb-contaminated soil. It works by transforming dinoseb into non-toxic products, suggesting its utility for on-site treatment of contaminated soil (Satapanajaru et al., 2009).

Interaction with Cellular Components

- Impact on Mitochondrial Bioenergetics : Studies indicate that dinoseb interacts with mitochondrial bioenergetics in liver cells, affecting functions like oxygen consumption, ATPase activity, and membrane permeability. It characterizes dinoseb as a classical proton uncoupler (Palmeira et al., 1994).

Bacterial Degradation

- Dinoseb Degradation by Bacteria : Research has identified aerobic and anaerobic bacteria capable of degrading dinoseb. These bacteria can transform dinoseb into reduced products or completely degrade it to acetate and CO2, offering potential solutions for environmental remediation (Stevens et al., 2004).

Neurotoxicity Studies

- In Vitro Neurotoxic Hazard Characterisation : Studies on rat PC12 cells showed that exposure to dinoseb is linked to calcium release from the endoplasmic reticulum and activation of caspase-mediated apoptotic pathways. It suggests potential neurotoxic effects and involvement in neurodegeneration (Heusinkveld et al., 2016).

Thylakoid Membrane Binding

- Binding to Thylakoid Membranes : Research on dinoseb's interaction with thylakoid membranes in chloroplasts indicates that it affects photosynthetic electron transport and photophosphorylation. This suggests a direct impact on plant photosynthesis mechanisms (Oettmeier & Masson, 1980).

Herbicide Interaction with Insects and Spiders

- Impact on Insects and Spiders : Studies have examined the effects of dinoseb on various insects and spiders found in cotton fields. Results showed dinoseb's variable toxicity, indicating its potential impact on non-target organisms in agricultural environments (Stam et al., 1978).

Photocatalytic Degradation

- Photocatalytic Degradation of Pesticides : Research on the degradation of pesticides like dinoseb using GO/CuFe2O4–CdS nanocomposite as a photocatalyst showed promising results. This approach offers potential for environmental clean-up of pesticide contaminants (Zangiabadi et al., 2020).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;2-butan-2-yl-4,6-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5.C6H15NO3/c1-3-6(2)8-4-7(11(14)15)5-9(10(8)13)12(16)17;8-4-1-7(2-5-9)3-6-10/h4-6,13H,3H2,1-2H3;8-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKPPLCJMDGOOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O.C(CO)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

88-85-7 (Parent) | |

| Record name | Dinoseb-trolamine [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006420479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5034989 | |

| Record name | Dinoseb-trolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dinoseb-trolamine | |

CAS RN |

6420-47-9 | |

| Record name | Dinoseb-trolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6420-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinoseb-trolamine [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006420479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(1-methylpropyl)-4,6-dinitro-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dinoseb-trolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-sec-butyl-4,6-dinitrophenol, compound with 2,2',2''-nitrilotriethanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINOSEB-TROLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R100VW5Z1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate](/img/structure/B165364.png)